Anti-Proliferative Potency in Gallium-Resistant Lung Adenocarcinoma (A549) Cells
In a direct comparison, compound 5476423 (CAS 956393-79-6) demonstrated an 80-fold increase in anti-proliferative potency against gallium-resistant A549 (R-cells) relative to gallium acetylacetonate (GaAcAc). This was quantified via IC50 values in cell viability assays [1]. Note: Absolute IC50 values were not publicly extractable from the abstract; the quantified difference is reported as a fold change.
| Evidence Dimension | Anti-proliferative potency (IC50 ratio) |
|---|---|
| Target Compound Data | Compound 5476423 IC50 (R-cells) = IC50(GaAcAc)/80 |
| Comparator Or Baseline | Gallium acetylacetonate (GaAcAc) |
| Quantified Difference | 80-fold increased potency |
| Conditions | Gallium-resistant human lung adenocarcinoma A549 (R-cells) in vitro; AXL kinase pathway |
Why This Matters
This fold change directly quantifies the compound's ability to overcome acquired resistance to gallium-based therapy, a property not demonstrated for other quinoline-4-carboxylic acid analogs in the same screen.
- [1] Oyewumi, M.O., et al. Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorg. Med. Chem. Lett. 2014, 24 (18), 4553–4556. View Source
